Cas no 1704730-70-0 (4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis3,5-dimethylbenzonitrile)

4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis3,5-dimethylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4,4'-[[5-Bromo-2-[(4-cyanophenyl)amino]-4,6-pyrimidinediyl]bis(oxy)]bis[3,5-dimethylbenzonitrile]
- WXV8E3E3C6
- Etravirine impurity 6
- 4,4'-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidine-4,6-diyl)bis(oxy))bis(3,5-dimethylbenzonitrile)
- Benzonitrile, 4,4'-((5-bromo-2-((4-cyanophenyl)amino)-4,6-pyrimidinediyl)bis(oxy))bis(3,5-dimethyl-
- Unii-wxv8E3E3C6
- 4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis3,5-dimethylbenzonitrile
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- Inchi: 1S/C29H21BrN6O2/c1-16-9-21(14-32)10-17(2)25(16)37-27-24(30)28(38-26-18(3)11-22(15-33)12-19(26)4)36-29(35-27)34-23-7-5-20(13-31)6-8-23/h5-12H,1-4H3,(H,34,35,36)
- InChI Key: WXJWJJMTWABFNY-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(N([H])C2C([H])=C([H])C(C#N)=C([H])C=2[H])N=C1OC1C(C([H])([H])[H])=C([H])C(C#N)=C([H])C=1C([H])([H])[H])OC1C(C([H])([H])[H])=C([H])C(C#N)=C([H])C=1C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 38
- Rotatable Bond Count: 6
- Complexity: 865
- Topological Polar Surface Area: 128
- XLogP3: 7.1
4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis3,5-dimethylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B939460-250mg |
4,4'-[[5-Bromo-2-[(4-cyanophenyl)amino]-4,6-pyrimidinediyl]bis(oxy)]bis[3,5-dimethylbenzonitrile] |
1704730-70-0 | 250mg |
$ 3000.00 | 2023-09-08 | ||
TRC | B939460-10mg |
4,4'-[[5-Bromo-2-[(4-cyanophenyl)amino]-4,6-pyrimidinediyl]bis(oxy)]bis[3,5-dimethylbenzonitrile] |
1704730-70-0 | 10mg |
$ 190.00 | 2023-04-18 | ||
TRC | B939460-50mg |
4,4'-[[5-Bromo-2-[(4-cyanophenyl)amino]-4,6-pyrimidinediyl]bis(oxy)]bis[3,5-dimethylbenzonitrile] |
1704730-70-0 | 50mg |
$ 844.00 | 2023-04-18 | ||
TRC | B939460-100mg |
4,4'-[[5-Bromo-2-[(4-cyanophenyl)amino]-4,6-pyrimidinediyl]bis(oxy)]bis[3,5-dimethylbenzonitrile] |
1704730-70-0 | 100mg |
$ 1499.00 | 2023-04-18 |
4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis3,5-dimethylbenzonitrile Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis3,5-dimethylbenzonitrile
Introduction to 4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis(3,5-dimethylbenzonitrile) (CAS No. 1704730-70-0)
4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis(3,5-dimethylbenzonitrile), identified by its CAS number 1704730-70-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. Its unique structural features, including a pyrimidine core and multiple functional groups, make it a promising candidate for further investigation in various therapeutic applications.
The molecular structure of this compound is characterized by a central pyrimidinediyl backbone, which is flanked by bromo and cyano substituents. The presence of these functional groups not only contributes to the compound's reactivity but also influences its interactions with biological targets. Specifically, the 4-cyanophenylamino moiety introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule. This feature is particularly relevant in the design of molecules that require precise control over their binding affinity and selectivity.
One of the most intriguing aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The pyrimidine core is a well-known pharmacophore in many drugs, including antiviral, anticancer, and anti-inflammatory agents. By incorporating additional functional groups such as bromo and cyano, chemists can fine-tune the properties of the molecule to enhance its biological activity. For instance, the bromo atoms can serve as handles for further chemical modifications, allowing for the creation of derivatives with tailored pharmacokinetic profiles.
In recent years, there has been growing interest in using computational methods to predict the biological activity of molecules like 4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis(3,5-dimethylbenzonitrile). Advanced computational techniques, such as molecular docking and quantum mechanical calculations, have enabled researchers to gain insights into how this compound interacts with biological targets at a molecular level. These studies have revealed that the compound exhibits promising binding affinities with several protein targets relevant to various diseases.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrimidine core followed by functionalization with bromo, cyano, and other substituents. The use of advanced synthetic methodologies has allowed researchers to produce this compound in sufficient quantities for further biological evaluation.
Recent studies have highlighted the potential of this compound as an inhibitor of enzymes involved in cancer progression. Specifically, preliminary data suggest that it may interfere with the activity of kinases and other enzymes that are critical for tumor growth and survival. These findings are particularly exciting given the increasing demand for targeted therapies in oncology. Further preclinical studies are underway to validate these observations and explore potential therapeutic applications.
The compound's unique structural features also make it an attractive candidate for developing novel antimicrobial agents. Antibiotic resistance remains a major global health challenge, necessitating the discovery of new drugs with novel mechanisms of action. The presence of both cyano and bromo substituents in this molecule suggests that it may disrupt essential bacterial processes by interfering with key metabolic pathways or membrane integrity.
In addition to its potential therapeutic applications, this compound has also been studied for its role in materials science. The rigid structure and multiple functional groups make it a suitable candidate for designing advanced materials with specific properties. For example, it could be used to develop new polymers or coatings that exhibit enhanced stability or reactivity under certain conditions.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its full biological spectrum and optimizing its pharmacological properties. Advances in synthetic chemistry and computational biology will continue to drive innovation in this field, potentially leading to the development of new drugs based on structures like 4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis(3,5-dimethylbenzonitrile).
In conclusion, 4,4'-5-Bromo-2-(4-cyanophenyl)amino-4,6-pyrimidinediylbis(oxy)bis(3,5-dimethylbenzonitrile) (CAS No. 1704730-70-0) is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structural features and promising biological activity make it a valuable tool for scientists working on next-generation therapeutics. As research continues to uncover new applications for this molecule,its importance is likely to grow further,contributing to advancements in medicine and materials science alike.
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